Pyrrolo[2,3-d]pyrimidine derivative 30
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 30 is a member of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities. These compounds are characterized by a fused ring system containing both pyrrole and pyrimidine moieties. Pyrrolo[2,3-d]pyrimidine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes. Common synthetic routes include:
Cu-catalyzed reactions: These reactions often use CuCl and 6-methylpicolinic acid as catalysts.
Microwave-assisted reactions: This method provides a rapid and efficient approach to synthesize pyrrolo[2,3-d]pyrimidine derivatives, often yielding high purity products within a short time.
Pyrrole-based reactions: These involve the reaction of pyrrole derivatives with various electrophiles to form the desired pyrrolo[2,3-d]pyrimidine scaffold.
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable and cost-effective methods. These include:
Batch processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxone, TEMPO, NaClO, and sodium phosphate buffer are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Alkyl halides and other electrophiles are used under various conditions.
Major Products Formed:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Resulting from reduction reactions.
Substituted derivatives: Produced via substitution reactions.
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 30 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 30 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 30 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its potent multi-targeted kinase inhibition and apoptosis induction capabilities, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C31H33FN6O2S |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
4-[4-[5-fluoro-2-methyl-3-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-N,N-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C31H33FN6O2S/c1-17-5-6-26-20(11-17)12-27(41-26)30(39)36-24-14-21(32)13-22(18(24)2)28-23-15-25(35-29(23)34-16-33-28)19-7-9-38(10-8-19)31(40)37(3)4/h7,12-17H,5-6,8-11H2,1-4H3,(H,36,39)(H,33,34,35) |
InChI Key |
AFEUSBPUCPEXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC(=C3C)C4=C5C=C(NC5=NC=N4)C6=CCN(CC6)C(=O)N(C)C)F |
Origin of Product |
United States |
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